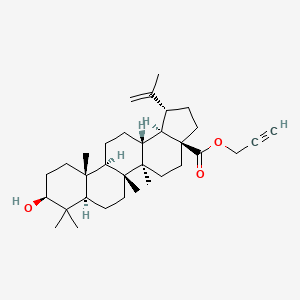

(3beta)-3-Hydroxy-lup-20(29)-en-28-oic acid, 2-propyn-1-yl ester

Vue d'ensemble

Description

L'ester propargylique de l'acide bétulique est un dérivé de l'acide bétulique, un triterpène lupane pentacyclique naturel. L'acide bétulique se trouve dans l'écorce des bouleaux et a été largement étudié pour sa large gamme d'activités biologiques, notamment ses propriétés anticancéreuses, antivirales, antibactériennes et anti-inflammatoires . Le dérivé ester propargylique est synthétisé pour améliorer l'activité biologique et la solubilité de l'acide bétulique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'ester propargylique de l'acide bétulique implique généralement l'estérification de l'acide bétulique avec de l'alcool propargylique. La réaction est généralement catalysée par un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). La réaction est réalisée dans un solvant anhydre tel que le dichlorométhane à température ambiante .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'ester propargylique de l'acide bétulique ne soient pas largement documentées, l'approche générale impliquerait des processus d'estérification à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. L'optimisation des conditions réactionnelles, telles que la température, le solvant et la concentration du catalyseur, serait nécessaire pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions : L'ester propargylique de l'acide bétulique subit diverses réactions chimiques, notamment :

Oxydation : L'ester peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.

Substitution : Le groupe propargylique peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium dans des solvants anhydres.

Substitution : Des nucléophiles tels que des amines ou des thiols en milieu basique.

Principaux produits :

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'alcool bétulique.

Substitution : Formation de dérivés propargyliques substitués.

4. Applications de la recherche scientifique

L'ester propargylique de l'acide bétulique a plusieurs applications de recherche scientifique :

Chimie : Utilisé dans les réactions de chimie click pour synthétiser divers composés bioactifs.

Biologie : Étudié pour son potentiel à inhiber la croissance des cellules cancéreuses et son rôle dans l'induction de l'apoptose.

Médecine : Enquête sur ses propriétés anticancéreuses, antivirales et anti-inflammatoires.

Industrie : Applications potentielles dans les systèmes d'administration de médicaments et comme précurseur pour la synthèse d'autres molécules bioactives.

5. Mécanisme d'action

Le mécanisme d'action de l'ester propargylique de l'acide bétulique implique plusieurs voies :

Induction de l'apoptose : Il induit l'apoptose dans les cellules cancéreuses en activant la voie mitochondriale intrinsèque, conduisant à la libération du cytochrome c et à l'activation des caspases.

Activité anti-inflammatoire : Il inhibe l'expression de médiateurs pro-inflammatoires tels que l'oxyde nitrique, le facteur de nécrose tumorale alpha et la cyclooxygénase-2.

Activité antivirale : Il interfère avec la réplication virale en ciblant les enzymes et les protéines virales.

Composés similaires :

Acide bétulique : Le composé parent ayant des activités biologiques similaires mais une solubilité inférieure.

Bétuline : Un autre triterpène de type lupane ayant des propriétés anticancéreuses et anti-inflammatoires.

Acide bétulique : Une forme oxydée de l'acide bétulique avec une activité anticancéreuse accrue.

Unicité : L'ester propargylique de l'acide bétulique est unique en raison de sa solubilité accrue et de sa capacité à participer à des réactions de chimie click, ce qui en fait un composé précieux pour la synthèse de divers dérivés bioactifs .

Applications De Recherche Scientifique

Betulinic acid propargyl ester has several scientific research applications:

Chemistry: Used in click chemistry reactions to synthesize various bioactive compounds.

Biology: Studied for its potential to inhibit the growth of cancer cells and its role in apoptosis induction.

Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Potential applications in drug delivery systems and as a precursor for the synthesis of other bioactive molecules.

Mécanisme D'action

The mechanism of action of betulinic acid propargyl ester involves multiple pathways:

Apoptosis Induction: It induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.

Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, and cyclooxygenase-2.

Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.

Comparaison Avec Des Composés Similaires

Betulinic Acid: The parent compound with similar biological activities but lower solubility.

Betulin: Another lupane-type triterpene with anticancer and anti-inflammatory properties.

Betulonic Acid: An oxidized form of betulinic acid with enhanced anticancer activity.

Uniqueness: Betulinic acid propargyl ester is unique due to its enhanced solubility and ability to participate in click chemistry reactions, making it a valuable compound for synthesizing various bioactive derivatives .

Propriétés

IUPAC Name |

prop-2-ynyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O3/c1-9-20-36-28(35)33-17-12-22(21(2)3)27(33)23-10-11-25-30(6)15-14-26(34)29(4,5)24(30)13-16-32(25,8)31(23,7)18-19-33/h1,22-27,34H,2,10-20H2,3-8H3/t22-,23+,24-,25+,26-,27+,30-,31+,32+,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFZCVHWPIEKKN-ODLWIBRJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

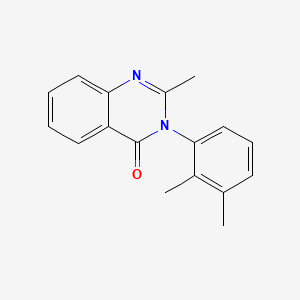

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)

![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)

![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3025659.png)